3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino substituent at the 3-position. Its structural complexity arises from the pyrimidine ring, which introduces hydrogen-bonding capabilities and lipophilic character due to the methylsulfanyl (SMe) group. The tert-butyl ester serves as a protective group for the piperidine nitrogen, a common strategy in medicinal chemistry to modulate solubility and metabolic stability during synthesis .
Properties
IUPAC Name |
tert-butyl 3-[methyl-(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-10-6-7-12(11-20)19(4)13-8-9-17-14(18-13)23-5/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRNMZSFQNFZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261231-15-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 338.47 g/mol
The biological activity of this compound is largely attributed to its interaction with various biological targets, which can influence several physiological processes. Notably, pyrimidine derivatives have been shown to exhibit a range of activities including:
- Antiinflammatory Activity : Compounds similar in structure have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, studies have reported that certain pyrimidine derivatives effectively suppress COX-2 activity, with IC values comparable to established anti-inflammatory drugs like celecoxib .
- Analgesic Effects : The compound may also exhibit analgesic properties by modulating pain pathways. Pyrimidine derivatives have been linked to increased levels of endocannabinoids, which play a role in pain modulation .
Table 1: Biological Activity Summary
Case Studies and Research Findings
-
Anti-inflammatory Properties :
A study evaluated various pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that some derivatives significantly reduced edema comparable to indomethacin, suggesting a potent anti-inflammatory effect . -
Analgesic Efficacy :
In a rat model for neuropathic pain, compounds with structural similarities to this compound were shown to reduce pain responses significantly. This suggests potential clinical applications for pain management . -
Antimicrobial Activity :
Research has indicated that certain pyrimidine derivatives possess antimicrobial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring or piperidine moiety can enhance potency and selectivity for desired biological targets. For example:
- Substituents on the Pyrimidine Ring : The presence of electron-donating groups has been associated with increased COX-2 inhibitory activity.
- Piperidine Modifications : Alterations in the piperidine structure may influence binding affinity and specificity towards target enzymes or receptors.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Some studies have indicated that compounds containing pyrimidine and piperidine moieties exhibit promising anticancer properties. The specific structure of 3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester may enhance its interaction with biological targets associated with cancer cell proliferation .
- Antiviral Properties :
- Neuropharmacology :
Case Study 1: Anticancer Screening
A study conducted on various pyrimidine derivatives, including structurally similar compounds to the target compound, showed that modifications to the piperidine ring significantly impacted cytotoxicity against breast cancer cell lines. The introduction of the methylsulfanyl group was found to enhance activity compared to unsubstituted analogs .
Case Study 2: Antiviral Mechanism
In a recent investigation into antiviral agents, a series of piperidine-pyrimidine compounds were tested for their ability to inhibit RNA viruses. The results indicated that compounds with similar structures to this compound exhibited significant antiviral activity, suggesting potential pathways for drug development targeting viral replication mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position: The target compound’s 3-position substitution (vs. 4-position in its isomer) may alter steric interactions and metabolic stability. For example, notes discontinuation of the 4-substituted isomer, suggesting synthetic or stability issues .
- Heterocyclic Cores : Pyrimidine (target compound) vs. pyrazolo-pyrimidine () or isoxazolo-pyrimidine () influence receptor binding. Pyrazolo-pyrimidine derivatives often exhibit enhanced kinase inhibition due to planar aromatic systems .
- Functional Groups : The SMe group in the target compound contributes to lipophilicity (XlogP ~3.5 estimated), whereas sulfonyl groups in analogs () increase solubility and polarity, impacting pharmacokinetics .
Challenges :
- The methylsulfanyl group in the target compound may require selective oxidation or protection during synthesis to avoid undesired side reactions.
Pharmacological and Physicochemical Properties
While direct data on the target compound are scarce, analogs provide critical insights:
Market and Availability
- Pricing Trends: Similar compounds like 3-(4-aminophenoxy)piperidine-1-carboxylic acid tert-butyl ester () are priced at $180/250 mg, indicating high cost due to complex synthesis .
Preparation Methods
Nucleophilic Amination of Pyrimidine Derivatives
The tert-butyl-protected piperidine moiety is typically introduced via nucleophilic amination between 4-chloro-2-methylsulfanylpyrimidine and methylamine-functionalized piperidine intermediates. In a representative procedure, 4-chloro-2-methylsulfanylpyrimidine reacts with 3-(methylamino)piperidine-1-carboxylic acid tert-butyl ester in the presence of diisopropylethylamine (DIPEA) in dimethylacetamide (DMA) at 80°C for 12 hours, achieving 68% yield. This method benefits from the electron-withdrawing effect of the methylsulfanyl group, which activates the pyrimidine ring for nucleophilic attack.
Table 1: Comparative Analysis of Nucleophilic Amination Conditions
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated Buchwald-Hartwig coupling has been employed to construct the methylamino-pyrimidine-piperidine linkage. A patent-derived protocol utilizes [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with potassium acetate in 1,4-dioxane at 80°C, achieving 70% yield for analogous boronic ester intermediates. While this method reduces side product formation compared to nucleophilic routes, it requires stringent oxygen-free conditions and specialized ligands.
tert-Butyl Carbamate Protection and Deprotection
Introduction of the tert-Butyloxycarbonyl (Boc) Group
The Boc-protected piperidine precursor is synthesized via reaction of 3-amino-1-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step typically proceeds quantitatively at 0–25°C within 2 hours. The Boc group stabilizes the amine during subsequent reactions while maintaining compatibility with acidic workup conditions.
Selective Deprotection Strategies
Final deprotection of the Boc group in target molecules is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 30 minutes, preserving the methylsulfanyl moiety. Alternative methods employing HCl in dioxane (4 M, 2 hours) show comparable efficiency but risk sulfanyl group oxidation.
Stereochemical Control in Piperidine Functionalization
Chiral Resolution Techniques
For enantiomerically pure products, dynamic kinetic resolution is achieved using chiral acids like di-p-tolyl-L-tartaric acid. A disclosed process resolves racemic N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine via crystallization from ethanol/water (3:1), yielding the (3R,4R)-isomer with >99% enantiomeric excess (ee). While developed for pyrrolopyrimidine analogs, this methodology is directly applicable to the methylsulfanylpyrimidine system.
Process Optimization and Impurity Control
Mitigation of Dihydro Impurity Formation
The patent literature highlights dihydro impurities (<0.15%) arising from over-reduction during debenzylation steps. Controlled hydrogenation at 25–30°C with 10% Pd/C under 3 bar H₂ pressure minimizes this side reaction while maintaining >95% conversion.
Table 2: Key Process Parameters for Impurity Control
Solvent Selection for Crystallization
Recrystallization from ethyl acetate/hexane (1:4) at −20°C produces the title compound with 99.5% HPLC purity. Alternative solvent systems like methanol/water (9:1) yield lower purity (97.8%) due to co-crystallization of des-methyl impurities.
Analytical Characterization Data
Spectroscopic Properties
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and protection/deprotection steps. Key steps include:
- Step 1 : Formation of the pyrimidine core via condensation reactions under controlled pH and temperature (e.g., 60–80°C) .
- Step 2 : Introduction of the methylsulfanyl group using methyl disulfide or methylthiol reagents in anhydrous solvents like DMF or THF .
- Step 3 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group under basic conditions (e.g., NaHCO₃) .
- Step 4 : Final coupling via Buchwald-Hartwig amination or Mitsunobu reaction, requiring palladium catalysts or DIAD/TPP .
Critical parameters : Temperature control (±2°C), solvent purity (HPLC-grade), and reaction time optimization (monitored by TLC/HPLC).
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl ester at δ 1.4 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 390.0 for C₁₆H₂₄ClN₃O₂S₂) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can contradictions in biological activity data between this compound and its structural analogs be resolved?
Discrepancies often arise from substituent effects on target binding. For example:
- Analog comparison : The 6-chloro-2-methylsulfanyl-pyrimidine moiety enhances electrophilicity compared to non-chlorinated analogs, altering enzyme inhibition profiles .
- Methodology : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity differences. Pair with computational docking (e.g., AutoDock Vina) to map steric/electronic interactions .
- Case study : Replace the methylsulfanyl group with amino or oxy groups (as in analogs from ) to isolate electronic vs. steric contributions.
Advanced: What computational approaches are effective in predicting the compound’s reactivity and target interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites .
- MD simulations : Simulate binding to biological targets (e.g., kinases) using GROMACS, focusing on hydrogen bonding with pyrimidine N1 and piperidine NH .
- QSAR models : Correlate substituent Hammett constants (σ) with activity trends across analogs .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).
- Response variables : Yield, purity, and reaction time.
- Statistical analysis : Use a central composite design (CCD) to identify interactions (e.g., high temperature + low catalyst → side reactions). Validate with ANOVA (p < 0.05) .
- Case study : A 15% yield increase was achieved by optimizing Pd(OAc)₂ loading from 1.2 to 1.5 mol% in coupling steps .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Pyrimidine ring activation : The electron-withdrawing Cl and methylsulfanyl groups lower the LUMO energy, facilitating attack by amines or thiols .
- Steric effects : The tert-butyl ester shields the piperidine NH, directing nucleophiles to the pyrimidine C4 position .
- Kinetic studies : Pseudo-first-order kinetics (monitored by UV-Vis) reveal rate constants (k) of 0.02–0.05 s⁻¹ in DMSO at 25°C .
Advanced: What purification strategies are recommended for isolating this compound from complex mixtures?
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation .
- Recrystallization : Dissolve in hot ethanol, cool to −20°C for crystal formation (yield: 70–80%) .
- Prep-HPLC : Employ C18 columns with 0.1% TFA in mobile phase to eliminate polar impurities .
Basic: What are the stability considerations for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
